Perfluorooctanesulfonic acid

Catalog No.
S600746
CAS No.
1763-23-1
M.F
C8F17SO3H
C8HF17O3S
M. Wt
500.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorooctanesulfonic acid

CAS Number

1763-23-1

Product Name

Perfluorooctanesulfonic acid

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid

Molecular Formula

C8F17SO3H
C8HF17O3S

Molecular Weight

500.13 g/mol

InChI

InChI=1S/C8HF17O3S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H,26,27,28)

InChI Key

YFSUTJLHUFNCNZ-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Solubility

The surface active properties of the potassium salt of PFOS make a direct determination of the octanol-water partition coefficient impossible. In a preliminary study reported by 3M an inseparable emulsion was formed. 3M determined the solubility of PFOS (K salt) in octanol as 56 mg/L, and calculated the log Kow from the ratio of solubilities, giving a log Kow value of -1.08. /Potassium salt/
Water solubility of the potassium salt: A value of 570 mg/L was reported from a 1999 study by 3M for pure water. A more recent 3M assessment found values of 519 and 680 mg/L at 20 and 25 °C, respectively, in pure water. Solubility in salt water is reduced from that in pure water. In natural seawater a solubility of 12.4 mg/L at 22-23 °CC was measured. A value of 20.0 mg/L was obtained for a sodium chloride solution at 3.5% salinity, the same as the natural seawater. /Perfluorooctane sulfonic acid, potassium salt/

Synonyms

heptadecafluoro-1-octane sulfonic acid, heptadecafluorooctane sulfonic acid, lithium perfluorooctane sulfonate, perfluorooctane sulfonate, perfluorooctane sulfonic acid, perfluorooctane sulphonic acid, Perfluorooctanesulfonate, perfluorooctanesulfonic acid, perfluorooctanyl sulfonate, PFOS compound

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Environmental Monitoring and Tracking

  • Contamination assessment: Due to its persistence in the environment, PFOS serves as a marker for historical industrial activities. Researchers use PFOS to track pollution pathways and assess the extent of contamination in soil, water, and even wildlife tissues [Environmental Protection Agency (EPA): ].

Studying its Impact on Organisms

  • Toxicology research

    Scientists investigate the potential health risks of PFOS exposure in animals. This research helps understand how PFOS interacts with organisms and identify potential effects on organ function, development, and reproduction [National Institutes of Health (NIH): ].

  • Bioaccumulation studies

    PFOS has the ability to accumulate in the bodies of organisms. Research focuses on how PFOS biomagnifies in food webs, impacting top predators like fish and birds [National Institute of Environmental Health Sciences (NIEHS): ].

Development of Remediation Techniques

  • PFOS degradation

    Due to its stability, PFOS persists for a long time in the environment. Researchers are exploring methods to break down PFOS through biological or chemical processes. This research aids in developing strategies for cleaning up contaminated sites [American Chemical Society: ].

  • Membrane filtration technologies

    Scientists are developing specialized membranes that can effectively remove PFOS from drinking water sources. This research contributes to improving water treatment methods for areas with PFOS contamination [Journal of Environmental Engineering: ].

Perfluorooctanesulfonic acid is a synthetic chemical compound characterized by an eight-carbon fluorocarbon chain and a sulfonic acid functional group. It belongs to the class of perfluoroalkyl substances, specifically classified as a perfluorosulfonic acid. This compound is notable for its widespread use in various industrial applications, particularly as a surfactant in products like fabric protectors and firefighting foams. Initially introduced by the 3M Company in 1949, perfluorooctanesulfonic acid has since been recognized as a global pollutant due to its persistence in the environment and potential health risks associated with exposure .

  • Endocrine Disruption: PFOS may interfere with hormonal signaling by mimicking natural hormones.
  • Immunotoxicity: PFOS exposure may suppress the immune system.
  • Developmental Effects: Studies suggest PFOS exposure during pregnancy could impact fetal development.

Case Study

One well-studied case of PFOS exposure involved a community living near a contaminated water source. Residents exhibited elevated PFOS blood levels and some health problems, highlighting potential health risks associated with chronic exposure.

Data

Numerous studies have documented the presence of PFOS in wildlife and humans worldwide, suggesting widespread environmental contamination.

Toxicity

PFOS is classified as a likely human carcinogen by the International Agency for Research on Cancer (IARC). Studies suggest potential links between PFOS exposure and various health problems, including:

  • Increased risk of certain cancers.
  • Developmental problems in children.
  • Impaired immune function.

Perfluorooctanesulfonic acid is chemically stable due to the strong carbon-fluorine bonds, making it resistant to typical environmental degradation processes. The primary industrial production method is electrochemical fluorination, where octanesulfonyl fluoride is electrolyzed in hydrogen fluoride, resulting in a mixture predominantly containing perfluorooctanesulfonic acid along with various isomers . Additionally, telomerization can be used to synthesize this compound, which involves constructing the molecule from shorter precursors and adding the sulfonate group at the final stage, yielding a purer product .

Research indicates that perfluorooctanesulfonic acid exhibits low acute toxicity but poses significant long-term health risks. Epidemiological studies have associated exposure with adverse effects such as lower birth weights, decreased immune response in children, and elevated cholesterol levels in adults. While there is no clear link between perfluorooctanesulfonic acid exposure and cancer in humans, animal studies suggest a potential increase in liver cancer risk with prolonged exposure . The compound's persistence leads to bioaccumulation in both humans and wildlife, raising concerns about its ecological impact.

Perfluorooctanesulfonic acid has been utilized across various sectors:

  • Fabric Protection: Used as a key ingredient in products like Scotchgard for its stain-resistant properties.
  • Firefighting Foams: Incorporated into aqueous film-forming foams due to its ability to repel water and oil.
  • Industrial Processes: Employed in photolithography and other chemical manufacturing processes .

Despite its effectiveness, the environmental impact has led to a decline in its usage, especially following regulatory actions aimed at reducing per- and polyfluoroalkyl substances.

Studies on interactions involving perfluorooctanesulfonic acid primarily focus on its environmental fate and biological effects. The compound's resistance to degradation means it can persist across various ecosystems, leading to widespread contamination of soil and water systems. It has been detected in human blood samples globally, indicating extensive exposure through contaminated water sources or food products . Research continues to explore how it interacts with biological systems and potential mechanisms of toxicity.

Several compounds share similarities with perfluorooctanesulfonic acid, primarily within the category of per- and polyfluoroalkyl substances. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Perfluorooctanoic AcidEight-carbon chain with a carboxylic groupKnown for its role in Teflon production; phased out due to similar concerns as PFOS .
Perfluorohexane Sulfonic AcidSix-carbon chain with a sulfonic groupShorter chain length generally results in lower toxicity profiles .
Perfluorononanoic AcidNine-carbon chain with a carboxylic groupLess studied but shares persistence traits with PFOS .
Perfluorobutane Sulfonic AcidFour-carbon chain with a sulfonic groupMuch shorter chain leads to less bioaccumulation potential .

Perfluorooctanesulfonic acid stands out due to its extensive historical use and significant environmental impact, leading to increased regulatory scrutiny compared to its shorter-chain counterparts.

Physical Description

Liquid; [HSDB] Off-white to grey liquid; [MSDSonline]

Color/Form

Liquid

XLogP3

5

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

1

Exact Mass

499.9374938 g/mol

Monoisotopic Mass

499.9374938 g/mol

Boiling Point

249 °C
BP: 133 °C at 6 mm Hg

Flash Point

11 °C - closed cup

Heavy Atom Count

29

LogP

log Kow = 4.49 (est)
The log Kow is not measurable since PFOS forms multiple layers in an octanol-water mixture

Decomposition

When heated to decomposition it emits toxic vapors of /sulfur oxides/ and /fluorine/.

UNII

9H2MAI21CL

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (80.85%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (80.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Perfluorooctane sulfonic acid, also called PFOS, is a liquid. It is sparingly soluble in water. USE: PFOS was an important commercial chemical that was used as a fabric protector (3M Scotchguard). PFOS was also used in fire-fighting foams. Its manufacture was stopped in 2002. EXPOSURE: PFOS is widely distributed around the globe. It is found in soil, air and water. Workers who used or produced PFOS may have breathed in mists or have had direct skin contact. The general population may be exposed by dermal contact with fabrics treated with PFOS. Because PFOS is now found everywhere in the environment, people are exposed through food, in particular fish, and house dust. For people living near industries that made PFOS, exposure was from water, soil and air. PFOS has been found in very small amounts in the blood of people and animals worldwide. PFOS is extremely persistent. If PFOS is released to the environment it will not be broken down in air. It can travel long distances in the air on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. PFOS may get into the air during windy days. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It may be carried through soil by groundwater and flooding. It will not be broken down by microorganisms, and is expected to build up in fish. RISK: In general, data regarding the potential toxicity of PFOS are inconsistent. Additionally, it is currently under debate whether or not effects observed in animals are relevant to humans based on species differences in how the body reacts to exposure, particularly cancer effects. Therefore, health risks associated with exposure to PFOS are unclear. Increased cholesterol levels, increased risk of high blood pressure, thyroid disease, and liver damage have been associated with increased blood levels of PFOS in exposed humans in some studies. In laboratory animals, skin and eye irritation, weight loss, altered cholesterol levels, liver damage, and immune system impairment are the primary effects associated with exposure to PFOS. Data regarding the potential for PFOS to cause infertility, abortion, or birth defects in humans are not available. Birth defects, delayed development, and early deaths have been observed in laboratory animals exposed to PFOS during pregnancy. There is limited evidence that high occupational exposure to PFOS may increase the risk of bladder cancer; however, data for this endpoint are inconsistent. No other forms of cancer have been associated with PFOS exposure in humans. Liver tumors developed in laboratory animals exposed to PFOS over their lifetime. The potential for PFOS to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Perfluorooctane sulfonate (PFOS), an emerging persistent contaminant that is commonly encountered during daily life, has been shown to exert toxic effects on the central nervous system (CNS). However, the molecular mechanisms underlying the neurotoxicity of PFOS remain largely unknown. It has been widely acknowledged that the inflammatory mediators released by hyper-activated microglia play vital roles in the pathogenesis of various neurological diseases. In the present study, we examined the impact of PFOS exposure on microglial activation and the release of proinflammatory mediators, including nitric oxide (NO) and reactive oxidative species (ROS). We found that PFOS exposure led to concentration-dependent NO and ROS production by rat HAPI microglia. We also discovered that there was rapid activation of the ERK/JNK MAPK signaling pathway in the HAPI microglia following PFOS treatment. Moreover, the PFOS-induced iNOS expression and NO production were attenuated after the inhibition of ERK or JNK MAPK by their corresponding inhibitors, PD98059 and SP600125. Interestingly, NAC, a ROS inhibitor, blocked iNOS expression, NO production, and activation of ERK and JNK MAPKs, which suggested that PFOS-mediated microglial NO production occurs via a ROS/ERK/JNK MAPK signaling pathway. Finally, by exposing SH-SY5Y cells to PFOS-treated microglia-conditioned medium, we demonstrated that NO was responsible for PFOS-mediated neuronal apoptosis.
Zebrafish embryos were exposed to 1 ug/ mL PFOS or DMSO control from 6 hr post-fertilization (hpf) to 24 or 120 hpf. Subsequently, RNA was isolated from the embryo pool and the expression profiles of 219 known zebrafish miRNAs were analyzed using microarray. Finally, quantitative real-time polymerase chain reaction was used to validate several miRNAs expression of microarray data. The analysis revealed that PFOS exposure induced significant changes in miRNA expression profiles. A total of 39 and 81 miRNAs showed significantly altered expression patterns after PFOS exposure 24 and 120 hpf. Of the changed miRNAs, 20 were significantly up-regulated and 19 were significantly down-regulated (p < 0.01) at 24 hpf, whereas 41 were significantly up-regulated and 40 were significantly down-regulated (p < 0.01) at 120 hpf. These miRNAs were involved in development, apoptosis and cell signal pathway, cell cycle progression and proliferation, oncogenesis, adipose metabolism and hormone secretion ...
... PFOA and PFOS (50-200 umol/L) induced production of reactive oxygen species (ROS), dissipation of mitochondria membrane potential and apoptosis of Hep G2 cells. Moreover, activities of superoxide dismutase, catalase and glutathione reductase were increased, whereas activities of glutathione-S-transferase and glutathione peroxidase were decreased. Glutathione content was reduced. Differential expression of genes, such as p53, Bcl-2, caspase-9, was evident in PFOA or PFOS exposure groups. ...
Chicken embryo primary hepatocyte cultures (N=3 independent cell cultures) /were exposed/ to PFOS or fenofibrate, a mammalian PPAR-alpha agonist, and examined the expression of PPAR-alpha and we PPAR-alpha target genes using quantitative real-time PCR. The target genes examined were peroxisomal acyl-CoA oxidase (ACOX), liver fatty acid binding protein (L-FABP), enoyl-Coenzyme A, hydratase/3-hydroxyacyl Coenzyme A dehydrogenase bifunctional enzyme (BIEN), peroxisomal 3-ketoacyl thiolase (PKT), and malic enzyme (ME). All five target genes were induced in response to PFOS exposure and all of the target genes, except L-FABP, were induced in response to fenofibrate. PPAR-alpha mRNA expression was not altered by PFOS or fenofibrate. ...
Cultured hepatocytes were exposed to various concentrations of perfluorooctanyl sulfonate (PFOS), pentadecafluorooctanoic acid (PFOA), 1H, 1H, 2H, 2H-nonafluoro-1-hexanol (4:2 FTOH), 1H, 1H, 2H, 2H-perfluorooctanol (6:2 FTOH) and 1H, 1H, 2H, 2H-perfluoro-1-decanol (8:2 FTOH) for 48 hr, while 17beta-estradiol (E2) and 4-nonylphenol (4-NP) were used as positive controls. A dose-dependent induction of VTG was observed in E2-, 4-NP-, PFOS-, PFOA- and 6:2 FTOH-treated cells, whereas VTG levels remained unchanged in the 4:2 FTOH and 8:2 FTOH exposure groups at the concentrations tested. The estimated 48-hr EC(50) values for E2, 4-NP, PFOS, PFOA and 6:2 FTOH were 4.7 x 10-7, 7.1 x 10-6, 1.5 x 10-5, 2.9 x 10-5 and 2.8 x 10-5 M, respectively. In the time-course study, significant VTG induction took place at 24 hr (E2), 6 hr (4-NP), 48 hr (PFOS), 48 hr (PFOA), 72 hr (4:2 FTOH), 12 hr (6:2 FTOH), 72 hr (8:2 FTOH), and increased further after 96 h of exposure. Co-exposure to binary mixtures of individual PFCs and E2 for 48 hr significantly inhibited E2-induced hepatocellular VTG production in a dose-dependent manner except for 4:2 FTOH. The estimated 48-h IC(50) (concentration of a compound that elicits 50% inhibition of maximally E2-induced VTG) values for PFOS, PFOA, 6:2 FTOH and 8:2 FTOH were 3.1 x 10-7, 5.1 x 10-7, 1.1 x 10-6 and 7.5 x 10-7 M, respectively. In order to further investigate the estrogenic mechanism of PFCs, the hepatocytes were co-exposed to binary mixtures of individual chemicals (E2, 4-NP, PFOS, PFOA and 6:2 FTOH) and the known estrogen receptor inhibitor tamoxifen for 48 hr; tamoxifen significantly inhibited the ability of these chemicals to stimulate vitellogenesis. ... /Perfluorooctanyl sulfonate/

Vapor Pressure

VP: 3.31X10-4 Pa at 20 °C (2.48X10-6 mm Hg) measured by OECD Method 104 ... however, a note in the 3M assessment comments that this result is thought to be due to volatile impurities in the substance. /Perfluorooctane sulfonic acid, potassium salt/
2.0X10-3 mm Hg at 25 °C /estimated by extrapolation of the boiling pt and two reduced pressure boiling pts (6 mm Hg at 133 °C and 10 mm Hg at 145 °C) via Antoine method fit/

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1763-23-1
29081-56-9

Absorption Distribution and Excretion

Tissue specific uptake and elimination of perfluoroalkyl acids (PFAAs) were studied in rainbow trout (Oncorhynchus mykiss). Adult trout were exposed to perfluorobutane sulfonic acid (PFBS), perfluorohexane sulfonic acid (PFHxS), perfluorooctane sulfonic acid (PFOS), perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA) via food over a time period of 28 d. In the following 28-d depuration period the fish were fed PFAA-free food. At defined sampling times four animals were removed from the experimental tank, euthanized and dissected. Muscle, liver, kidneys, gills, blood, skin and carcass were examined individually. At the end of the accumulation phase between 0.63% (PFOA) and 15.5% (PFOS) of the absolute, applied quantity of PFAAs was recovered in the whole fish. The main target organ was the liver with recovery rates between 0.11% (PFBS) and 4.01% (PFOS) of the total amount of ingested PFAAs. Perfluoroalkyl sulfonic acids were taken up more readily and had longer estimated elimination half-lives than perfluoroalkyl carboxylic acids of the same chain length. The longest estimated elimination half-lives were found to be for PFOS between 8.4 d in muscle tissue and 20.4 d in the liver and for PFNA between 8.2 d in the blood and 11.6 d in the liver.
Perfluorinated alkyl acids (PFAAs) have been detected in serum at low concentrations in background populations. Higher concentrations have been observed in adult males compared to females, with a possible explanation that menstruation offers females an additional elimination route. In this study, we examined the significance of blood loss as an elimination route of PFAAs. Pooled serum samples were collected from individuals undergoing a medical procedure involving ongoing blood withdrawal called venesection. Concentrations from male venesection patients were approximately 40% lower than males in the general population for perfluorohexane sulfonate (PFHxS), perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA). A simple pharmacokinetic model was used to test the hypothesis that blood loss could explain why adult males have higher concentrations of PFAAs than females, and why males undergoing venesections had lower concentrations compared to males in the general population. The model application generally supported these hypotheses showing that venesection might reduce blood serum concentrations by 37% (PFOA) and 53% (PFOS) compared to the observed difference of 44% and 37%. Menstruation was modeled to show a 22% reduction in PFOA serum concentrations compared to a 24% difference in concentrations between males and females in the background population. Uncertainties in the modeling and the data are identified and discussed.
... In this study, PFOS and PFOA were analyzed in 81 whole blood-urine paired samples from general adults and pregnant women in Tianjin, China. PFOS and PFOA were detected in 48 and 76% of adult urine (AU) samples, with geometric mean (GM) concentrations of 0.011 and 0.008 ng/mL, respectively; whereas relatively low PFOS and PFOA concentrations were found in maternal urine (MU) samples, with GM concentrations of 0.006 and 0.003 ng/mL, respectively. For PFOA, the coefficients of Pearson's correlation between whole blood concentrations and creatinine-adjusted and creatinine-unadjusted urinary concentrations were 0.348 (p=0.013) and 0.417 (p=0.002), respectively. The GM urinary elimination rates of PFOS (PFOSUER) and PFOA (PFOAUER) were 16 and 25%, respectively, for adults. These results indicate that urine is an important pathway of excretion of perfluoroalkyl substances (PFASs). The partitioning ratios of PFAS concentration between urine and whole blood (PFASU/B) in pregnant women (PFOSU/B, 0.0004; PFOAU/B, 0.0011) were significantly lower (p=0.025 for PFOSU/B, p=0.017 for PFOAU/B) than the ratios found in non-pregnant women (PFOSU/B, 0.0013; PFOAU/B, 0.0028). Furthermore, our results suggest a clear gender difference in the urinary elimination of PFOA, with male adults (31%) having significantly higher PFOAUER than that of female adults (19%). PFOSUER was significantly inversely correlated with age (r=-0.334, p=0.015); these findings suggest that urinary elimination of PFOS is faster in young adults than in the elderly.
Prenatal exposure to perfluoroalkyl substances (PFAS) has been associated with lower birth weight in epidemiologic studies. This association could be attributable to glomerular filtration rate (GFR), which is related to PFAS concentration and birth weight. We used a physiologically based pharmacokinetic (PBPK) model of pregnancy to assess how much of the PFAS-birth weight association observed in epidemiologic studies might be attributable to GFR. We modified a PBPK model to reflect the association of GFR with birth weight (estimated from three studies of GFR and birth weight) and used it to simulate PFAS concentrations in maternal and cord plasma. The model was run 250,000 times, with variation in parameters, to simulate a population. Simulated data were analyzed to evaluate the association between PFAS levels and birth weight due to GFR. We compared simulated estimates with those from a meta-analysis of epidemiologic data. The reduction in birth weight for each 1-ng/mL increase in simulated cord plasma for perfluorooctane sulfonate (PFOS) was 2.72 g (95% CI: -3.40, -2.04), and for perfluorooctanoic acid (PFOA) was 7.13 g (95% CI: -8.46, -5.80); results based on maternal plasma at term were similar. Results were sensitive to variations in PFAS level distributions and the strength of the GFR-birth weight association. In comparison, our meta-analysis of epidemiologic studies suggested that each 1-ng/mL increase in prenatal PFOS and PFOA levels was associated with 5.00 g (95% CI: -21.66, -7.78) and 14.72 g (95% CI: -8.92, -1.09) reductions in birth weight, respectively. Results of our simulations suggest that a substantial proportion of the association between prenatal PFAS and birth weight may be attributable to confounding by GFR and that confounding by GFR may be more important in studies with sample collection later in pregnancy.
For more Absorption, Distribution and Excretion (Complete) data for Perfluorooctane sulfonic acid (16 total), please visit the HSDB record page.

Metabolism Metabolites

Female Sprague-Dawley rats were treated orally with N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE), ciprofibrate or corn oil (vehicle) for 21 days, and levels of N-EtFOSE and its metabolites as well as markers of peroxisome proliferation and oxidative stress were assessed in serum, liver and/or uterus. The N-EtFOSE metabolite profile in liver and serum was in good agreement with reported in vitro biotransformation pathways in rats and the metabolite levels decreasing in the order perfluorooctanesulfonate >> perfluorooctanesulfonamide ~ N-ethyl perfluorooctanesulfonamidoacetate >> perfluorooctanesulfonamidoethanol approximately N-EtFOSE. Although N-EtFOSE treatment significantly decreased the growth rate, increased relative liver weight and activity of superoxide dismutases (SOD) in liver and uterus (total SOD, CuZnSOD and MnSOD), a metabolic study revealed no differences in the metabolome in serum from N-EtFOSE-treated and control animals. Ciprofibrate treatment increased liver weight and peroxisomal acyl Co-A oxidase activity in the liver and altered antioxidant enzyme activities in the uterus and liver. According to NMR metabolomic studies, ciprofibrate treated animals had altered serum lipid profiles compared to N-EtFOSE-treated and control animals, whereas putative markers of peroxisome proliferation in serum were not affected. ... /Perfluorooctane sulfonate/
PFOS can also be formed as a metabolite of other perfluorinated sulfonates. It does not appear to be further metabolized. /Perfluorooctyl sulfonates/

Associated Chemicals

Perfluorooctanesulfonic acid, potassium salt; 2795-39-3

Wikipedia

Perfluorooctanesulfonic_acid
Equilin

Biological Half Life

... Adult trout were exposed to ... perfluorooctane sulfonic acid (PFOS) ... via food over a time period of 28 d ... The ... estimated elimination half-lives were found to be ... between 8.4 d in muscle tissue and 20.4 d in the liver ...
There are species differences in the elimination half-life of PFOS. The half-life in serum is 7.5 days in adult rats and 200 days in Cynomolgus monkeys. In humans, it appears to be quite longer. A recent halflife analysis was conducted on 9 retired 3M chemical workers. PFOS samples were collected over 4 time periods spanning 180 days, measured in triplicate with all time points from each subject analyzed in the same analytical run. The mean half-life for PFOS was 8.67 years (range 2.29 - 21.3 years, SD = 6.12).
Serum PFOS levels in 3 retired male 3M chemical workers have been followed for 5 1/2 yr and suggest a mean elim half-life (t 1/2) of 1,428 days (approx 4 yr). /Perfluorooctyl sulfonates/

Use Classification

PFAS -> PFsulfonic acids (PFSA)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Methods of Manufacturing

Perfluoroalkanesulfonyl fluorides are usually made by the Simons electrochemical fluorination process, in which a hydrocarbon sulfonyl fluoride is electrolyzed in anhydrous hydrogen fluoride at nickel electrodes ... The electrochemical yield is excellent for the first member of the series and decreases progressively with the increasing length of the carbon chain; the yield for octanesulfonyl fluoride is about 40%. Alkaline hydrolysis of perfluoroalkanesulfonyl fluorides gives the corresponding salts, which when acidified and distilled from concentrated sulfuric acid yield the anhydrous sulfonic acids. /Perfluoroalkanesulfonic Acids/

General Manufacturing Information

1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
The 3M Company, the primary manufacturer of PFOS, completed a voluntary phase-out of PFOS production in 2002 ... PFOS chemicals are no longer manufactured in the United States; however, EPA Significant New Use Rules (SNURs) allow for the continuation of a few, limited, highly technical applications of PFOS-related substances where no known alternatives are available. /Perfluoroalkyls/
3M, the principal manufacturer of PFAS worldwide, voluntarily committed to discontinue the production of the specific PFOS-based PFAS chemicals covered by this rule by December 31, 2002. Based on the information EPA possessed when the original proposed SNUR was published, EPA concluded that this action by 3M would reduce manufacture and importation of these chemicals to zero, with a corresponding reduction in the type, form, and duration of exposure to these chemicals. EPA therefore concluded that any subsequent new manufacture or importation of these chemicals would constitute a significant new use. /Prefluorooctane sulfonic acid (Cas No. 1763-23-1) is included in this SNUR/

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST 537; Procedure: liquid chromatography/tandem mass spectrometry; Analyte: perfluorooctanesulfonic acid; Matrix: drinking water; Detection Limit: 1.7 nanogram/L.

Clinical Laboratory Methods

...Compound specific method for the extraction of extremely low levels of several commercial organic fluorochemicals from sera and liver with quantitative detection by HPLC-negative ion electrospray tandem mass spectrometry.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

... Considering liver is the primary toxic target organ for chlorinated phenols and perfluoroalkyl acids (PFAAs), it is interesting to evaluate the possible joint effects of them on liver. In this work, the combined toxicity of pentachlorophenol (PCP) and perfluorooctane sulfonate (PFOS) or perfluorooctanoic acid (PFOA) were investigated using HepG2 cells. The results indicated that PFOS and PFOA could strengthen PCP's hepatotoxicity. Further studies showed that rather than intensify the oxidative stress or promote the biotransformation of PCP, PFOS (or PFOA) might lead to strengthening of the oxidative phosphorylation uncoupling of PCP. By measuring the intracellular PCP concentration and the cell membrane properties, it was suggested that PFOS and PFOA could disrupt the plasma membrane and increase the membrane permeability. Thus, more cellular accessibility of PCP was induced when they were co-exposed to PCP and PFOS (or PFOA), leading to increased cytotoxicity ...
... In the present study, the single and combined toxicity of PFOA and PFOS to zebrafish (Danio rerio) embryos were investigated. PFOS was more toxic than PFOA for the single toxicity. In four mixtures, PFOS and PFOA showed complex interactive effects that changed from additive to synergistic effect, then to antagonistic effect, and at last turnover to synergic effect again, with increased molar ratios of PFOS. Neither the concentration-addition model nor the independent-action model could predict the combined effects when strong interactive effects existed. Although the interactive effects of PFOS and PFOA affected their combined toxicity, the trend of mixture toxicity still showed an increase with increasing molar ratios of PFOS in the mixture.
... Curcumin is a natural polyphenolic compound abundant in the rhizome of the perennial herb turmeric. It is commonly used as a dietary spice and coloring agent in cooking and anecdotally as an herb in traditional Asian medicine. In this study, male rats were treated with three different PFOS doses (0.6, 1.25, and 2.5 mg/kg) and one dose of curcumin, from Curcuma longa (80 mg/kg), and combined three doses of PFOS with 80 mg/kg dose of curcumin by gavage for 30 d at 48 hr intervals. Here, we investigated the DNA damage via single-cell gel electrophoresis/comet assay and micronucleus test in rat peripheral blood in vivo. It is found that all doses of PFOS increased micronucleus frequency (p<0.05) and strongly induced DNA damage in peripheral blood in two different parameters; the damaged cell percent and genetically damage index, and curcumin prevented the formation of DNA damage induced by PFOS. Results showed that curcumin inhibited DNA damage including GDI at certain levels at statistical manner, 30.07%, 54.41%, and 36.99% for 0.6 mg/kg, 1.25 mg/kg, and 2.5 mg/kg.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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